molecular formula C19H15N5OS B286841 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

货号 B286841
分子量: 361.4 g/mol
InChI 键: RAPAAMDHEGFPND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been identified in various herbal blends and electronic cigarette liquids. It is classified as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use. Despite its legal status, MMB-FUBINACA has been the subject of scientific research due to its unique structure and potential therapeutic applications.

作用机制

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole acts as a potent agonist at the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of CB1 receptors by 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to increase heart rate and blood pressure, as well as induce hypothermia and sedation. These effects are thought to be mediated by the drug's actions on the CB1 receptor.

实验室实验的优点和局限性

One advantage of using 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more precise manner. However, the potential for abuse and lack of accepted medical use limit the usefulness of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in clinical research.

未来方向

There are several potential future directions for research on 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of interest is the development of novel analgesics based on the structure of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole and its effects on various physiological systems. Finally, the potential for abuse and lack of accepted medical use highlight the need for further research on the potential risks associated with 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole use.

合成方法

The synthesis of 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole involves several steps, including the condensation of 4-methylphenyl hydrazine with 2-chloro-4-methylbenzoic acid to form a triazole intermediate. This intermediate is then reacted with 2-chlorobenzaldehyde to form the thiadiazole ring. The final step involves the addition of the benzisoxazole moiety to the triazole-thiadiazole intermediate to form 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole.

科学研究应用

7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. Additionally, 7-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders such as arthritis.

属性

分子式

C19H15N5OS

分子量

361.4 g/mol

IUPAC 名称

7-methyl-3-[[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H15N5OS/c1-11-6-8-13(9-7-11)18-20-21-19-24(18)22-16(26-19)10-15-14-5-3-4-12(2)17(14)25-23-15/h3-9H,10H2,1-2H3

InChI 键

RAPAAMDHEGFPND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C4C=CC=C5C

规范 SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=NOC5=C(C=CC=C45)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。